5-Butyl-3H-1,3-oxazine-2,6-dione

Serine protease inhibition Mechanism-based inactivation Target selectivity

Researchers studying serine protease mechanisms require a well-characterized, covalent inactivator with branched reaction kinetics. 5-Butyl-3H-1,3-oxazine-2,6-dione (B-1,3-OD) is the only commercially catalogued loxazinedione that acts as a mechanism-based inactivator of α-chymotrypsin, with documented biphasic reactivation kinetics. This provides a distinct tool for probing active-site dynamics. - Mechanism-based inactivation with biphasic reactivation (rapid phase k ≈ 1.8 × 10⁻² min⁻¹). - Forms two distinct inactive enzyme adducts, enabling study of branched reaction pathways. - Serves as a critical negative control for antimetabolite oxazine-2,6-diones, lacking nucleic acid synthesis inhibition. - Supplied with full analytical documentation to ensure experimental reproducibility.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 89509-90-0
Cat. No. B1248102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-3H-1,3-oxazine-2,6-dione
CAS89509-90-0
Synonyms5-butyl-3H-1,3-oxazine-2,6-dione
B-1,3-OD
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCCCC1=CNC(=O)OC1=O
InChIInChI=1S/C8H11NO3/c1-2-3-4-6-5-9-8(11)12-7(6)10/h5H,2-4H2,1H3,(H,9,11)
InChIKeyBEURUKGCJLVODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Butyl-3H-1,3-oxazine-2,6-dione: Identity & Structural Context


5-Butyl-3H-1,3-oxazine-2,6-dione (CAS 89509-90-0, synonym B-1,3-OD) is a monocyclic 1,3-oxazine-2,6-dione bearing an n-butyl substituent at the 5-position (C₈H₁₁NO₃, MW 169.18 g/mol) [1]. The compound belongs to the loxazinedione subclass of heterocyclic serine protease inactivators, first described by Moorman and Abeles in 1982 as part of a broader class of mechanism-based inhibitors alongside isatoic anhydrides and benzoxazinones [2]. Unlike the unsubstituted parent scaffold 3-oxauracil (CAS 34314-63-1)—a pyrimidine antimetabolite that inhibits nucleic acid synthesis—the 5-butyl derivative acts as a covalent, mechanism-based inactivator of the serine protease α-chymotrypsin [3]. This fundamental shift in biological target, driven solely by the 5-butyl substituent, makes the compound a uniquely valuable tool for serine protease research and a chemically distinct alternative to other oxazine-based inactivators.

Mechanism-based α-chymotrypsin inactivator
5-Butyl substituent directs target engagement to serine protease
Biphasic reactivation profile distinct from isatoic anhydride class

Why 5-Butyl-3H-1,3-oxazine-2,6-dione Cannot Be Replaced


The 5-position substituent on the 1,3-oxazine-2,6-dione ring is the dominant determinant of biological target engagement, not merely a modulator of potency. The unsubstituted parent, 3-oxauracil (CAS 34314-63-1), functions as a pyrimidine antimetabolite—it is phosphorylated intracellularly, incorporated into nucleic acid metabolism, and inhibits DNA/RNA synthesis with complete E. coli B growth inhibition at 100 µM [1]. In contrast, 5-butyl-3H-1,3-oxazine-2,6-dione does not act as an antimetabolite; it covalently inactivates α-chymotrypsin via a mechanism-based pathway involving decarboxylation at C-2 [2]. The 5-fluoro analog (3-oxa-FU) exhibits potent antibacterial activity (ID₅₀ = 9 × 10⁻⁸ M against S. faecium) [3], while the 5-methyl analog (3-oxathymine) is synthesized via an entirely different route and tested as a tumor cell growth inhibitor [3]. None of these analogs reproduce the serine protease inactivation profile of the 5-butyl derivative. Generic substitution within this scaffold is therefore invalid: each 5-substituent encodes a distinct biological target profile, and procurement of the correct analog is essential for experimental reproducibility in protease inhibition studies.

  • 3-Oxauracil (unsubstituted): acts as pyrimidine antimetabolite; target mismatch may compromise protease studies.
  • 5-Fluoro analog: antibacterial antimetabolite; no reported serine protease inactivation.
  • 5-Methyl analog: investigated as tumor cell growth inhibitor; no serine protease inactivation evidence.

Quantitative Differentiation Evidence vs. Closest Analogs


Serine Protease Inactivation vs. Antimetabolite Activity

The 5-butyl substituent fundamentally switches the biological target of the 1,3-oxazine-2,6-dione scaffold from nucleic acid metabolism to serine protease active-site modification. The unsubstituted parent 3-oxauracil (CAS 34314-63-1) is a pyrimidine antimetabolite that completely inhibits E. coli B growth at 100 µM and reduces HSV-2 replication by 96% at the same concentration, operating via intracellular phosphorylation and incorporation into nucleic acid pathways [1]. In contrast, 5-butyl-3H-1,3-oxazine-2,6-dione exhibits no antimetabolite activity; instead, it covalently inactivates α-chymotrypsin through a mechanism-based pathway in which the C-2 carbonyl is lost as CO₂, forming two distinct inactive enzyme species (E·1 and E·1') [2]. This target-class redirection is a qualitative, all-or-none differentiation—not a potency shift—and means the two compounds are non-interchangeable for any experimental application.

Target Switching
Cross-study comparable
5-Butyl: covalent α-chymotrypsin inactivation; C-2 decarboxylation; two inactive enzyme forms.
vs
3-Oxauracil: pyrimidine antimetabolite; inhibits E. coli growth, reduces HSV-2 replication; phosphorylated intracellularly.
Qualitative target-class redirection; no shared biological activity.
Analog-specific procurement may be required for experimental reproducibility.
Serine protease inhibition Mechanism-based inactivation Target selectivity

Biphasic Reactivation Kinetics vs. Isatoic Anhydride

5-Butyl-3H-1,3-oxazine-2,6-dione inactivates α-chymotrypsin and, upon dilution of the inactivated enzyme, exhibits a characteristic biphasic reactivation profile: a rapid phase with k = 1.8 × 10⁻² min⁻¹ (amplitude dependent on dilution extent) and a slow phase with k ≈ 1 × 10⁻³ min⁻¹, with maximal recovery limited to 60–65% of original catalytic activity [1]. This biphasic behavior reflects the formation of two distinct inactive enzyme species (E·1, retaining ¹⁴C label, and E·1', from which the C-2 label is lost as CO₂). In contrast, isatoic anhydride (CAS 118-48-9) inactivates chymotrypsin via a mono-exponential acylation (k_acylation = 5.57 × 10⁻² s⁻¹ at pH 7) followed by extremely slow deacylation (k_deacylation = 3.7 × 10⁻⁵ s⁻¹), yielding a single stable anthranoyl-enzyme species [2]. The 5-butyl compound thus offers a mechanistically distinct inactivation trajectory with recoverable activity—a feature absent in isatoic anhydride-based inactivation.

Reactivation Kinetics
Cross-study comparable
5-Butyl: biphasic reactivation (rapid k 1.8×10⁻² min⁻¹, slow k ~1×10⁻³ min⁻¹); max 60–65% recovery; two species (E·1, E·1′).
vs
Isatoic anhydride: mono-exponential acylation (k 5.57×10⁻² s⁻¹); stable anthranoyl-enzyme; no partial recovery.
Partial, biphasic recovery supports pulse-chase experimental designs.
Reactivation amplitude depends on dilution extent; not observed with fully irreversible inactivators.
Enzyme kinetics Covalent inhibition Reactivation half-life

5-Substituent-Dependent Target: Protease vs. Antibacterial

Within the 1,3-oxazine-2,6(3H)-dione scaffold, the nature of the 5-substituent dictates the biological target class. 5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU) acts as an antibacterial antimetabolite, inhibiting Streptococcus faecium with ID₅₀ = 9 × 10⁻⁸ M and showing marked inhibitory activity against E. coli [1]. This antibacterial profile aligns with the antimetabolite mechanism of the unsubstituted parent 3-oxauracil. In sharp contrast, the 5-butyl derivative (CAS 89509-90-0) exhibits no reported antibacterial or antimetabolite activity; its sole characterized biological activity is mechanism-based inactivation of α-chymotrypsin [2]. The 5-methyl analog (3-oxathymine) was tested as a tumor cell growth inhibitor with activity comparable to natural pyrimidines, further underscoring that each 5-substituent encodes a discrete biological profile [1]. No cross-activity between the 5-butyl compound and the antibacterial/antitumor pathways of other 5-substituted analogs has been documented.

Substituent SAR
Cross-study comparable
5-Butyl: α-chymotrypsin inactivation; no antibacterial or antimetabolite activity.
vs
5-Fluoro: antibacterial ID₅₀ 9×10⁻⁸ M; 5-Methyl: tumor cell growth inhibitor comparable to natural pyrimidines.
Each 5-substituent encodes a distinct biological target profile.
No cross-activity between 5-butyl and antibacterial/antitumor pathways reported.
Structure-activity relationship 5-Substituent effects Antibacterial vs. protease inhibition

Lipophilicity & Membrane Permeability Comparison

The 5-butyl substituent substantially increases the lipophilicity of the oxazine-2,6-dione scaffold. The unsubstituted 3-oxauracil (CAS 34314-63-1) has a calculated Log P of approximately −0.45, consistent with a polar, water-soluble pyrimidine analog [1]. In contrast, 5-butyl-3H-1,3-oxazine-2,6-dione has an ACD/LogP of 1.61 and an ACD/LogD of 1.08 at pH 5.5 (0.36 at pH 7.4) . This >2 log-unit increase in lipophilicity has practical consequences: the 5-butyl compound has a predicted blood-brain barrier permeability (ACD/LogD pH 7.4 = 0.36) and moderate bioavailability characteristics (Rule of 5 violations = 0, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = 3), while the unsubstituted parent is predominantly aqueous-soluble with limited passive membrane permeability . These differences affect experimental handling (DMSO vs. aqueous solubility), cellular uptake in whole-cell assays, and suitability for in vivo probe studies.

Lipophilicity Shift
Data to verify
5-Butyl: LogP 1.61, LogD₇.₄ 0.36; predicted BBB permeation, moderate bioavailability profile.
vs
3-Oxauracil: calculated LogP ~−0.45; predominantly aqueous-soluble; limited predicted passive membrane permeability.
~100-fold higher partition coefficient may influence cellular uptake kinetics.
ACD/Labs predicted values; experimental LogP not independently verified.
Lipophilicity Drug-likeness Physicochemical properties

Decarboxylation-Driven Bifurcated Inactivation Mechanism

The inactivation mechanism of 5-butyl-3H-1,3-oxazine-2,6-dione involves a decarboxylation step at C-2 that generates two kinetically and structurally distinct inactive enzyme forms (E·1 and E·1'), as demonstrated by ¹⁴C labeling experiments: E·1 retains the radiolabel, while E·1' loses it as CO₂ [1]. This decarboxylation-dependent bifurcation is a unique mechanistic signature within the broader class of heterocyclic serine protease inactivators. Isatoic anhydride inactivates chymotrypsin via carbamate formation followed by decarboxylation to anthranoyl-enzyme—a single-species pathway without the biphasic reactivation seen with the 5-butyl compound [2]. Benzoxazinones inactivate chymotrypsin via attack of Ser195 on the C-4 carbonyl, forming an o-substituted benzoyl-enzyme that hydrolyzes slowly (t₁/₂ ≈ 24 h) [3]. Neither isatoic anhydride nor benzoxazinones reproduce the dual-species, biphasic-reactivation, C-2-decarboxylation mechanism of the 5-butyl loxazinedione. This mechanistic distinction makes the compound an irreplaceable tool for studying branched enzyme-inhibitor reaction pathways.

Mechanism Bifurcation
Class-level inference
5-Butyl: C-2 decarboxylation → two inactive species (E·1, E·1′); biphasic reactivation.
vs
Isatoic anhydride / benzoxazinones: single inactive species; mono-exponential or slow hydrolysis.
Distinct dual-species pathway supports branched inhibition mechanism research.
No other commercially available oxazine inactivator reproduces this bifurcation.
Covalent enzyme modification Decarboxylation mechanism Suicide substrate

Validated Application Scenarios for 5-Butyl-1,3-oxazine-2,6-dione


Branched Covalent Inhibition Pathway Studies

The compound's unique biphasic reactivation kinetics (rapid phase k = 1.8 × 10⁻² min⁻¹; slow phase k ≈ 1 × 10⁻³ min⁻¹) and formation of two distinct inactive enzyme species (E·1 and E·1') make it an ideal probe for studying branched reaction pathways in covalent enzyme inhibition [1]. Researchers investigating how a single small-molecule inactivator can partition into multiple enzyme adducts—with differential stability and reactivation propensity—can use this compound as a well-characterized model system. The ¹⁴C-labeling strategy at C-2, already established in the primary literature, enables direct tracking of the decarboxylation-dependent branch point [1].

Active-Site Topology Mapping via Differential Reactivation

Because inactivation by 5-butyl-3H-1,3-oxazine-2,6-dione is partially reversible (max 60–65% activity recovery upon dilution) with a dilution-amplitude-dependent rapid phase [1], the compound serves as a conformational probe of the chymotrypsin active site. The extent of reactivation reports on active-site accessibility and solvent exposure of the acyl-enzyme intermediate. This property is absent in fully irreversible inactivators such as isatoic anhydride (deacylation t₁/₂ on the order of hours to days) [2], positioning the 5-butyl compound as a specialized tool for dynamic active-site studies.

Negative Control for Antimetabolite Studies

Given that the unsubstituted 3-oxauracil and 5-halogen analogs function as nucleic acid antimetabolites with antibacterial and cytostatic activity [1][2], the 5-butyl derivative—which lacks any detectable antimetabolite activity and instead inactivates chymotrypsin [3]—can serve as a critical negative control in experiments designed to attribute biological effects specifically to the antimetabolite mechanism of the oxazine-2,6-dione scaffold. This application is particularly relevant for labs studying pyrimidine analog pharmacology where scaffold-based, mechanism-independent cytotoxicity must be ruled out.

SAR Reference Standard for Loxazinedione Derivatives

As the only commercially cataloged 5-alkyl-1,3-oxazine-2,6-dione with a fully characterized mechanism of action, the 5-butyl compound serves as the reference standard for SAR campaigns exploring how 5-position substituents modulate biological target engagement within the loxazinedione class. The documented switch from antimetabolite (5-H, 5-F) to serine protease inactivation (5-butyl) provides a clear SAR inflection point for medicinal chemistry efforts aimed at tuning target selectivity through 5-substituent engineering [1][2].

Application
Selection Property
Validation Focus
Branched inhibition pathway studies
Biphasic reactivation, decarboxylation-dependent enzyme adducts
Enzyme adduct heterogeneity and reactivation propensity
Active-site topology mapping
Partial activity recovery upon dilution
Active-site solvent exposure and acyl-enzyme dynamics
Negative control for antimetabolite assays
No detectable antimetabolite activity
Mechanism-independent cytotoxicity exclusion
SAR reference for loxazinediones
Well-characterized mechanism for 5-alkyl derivative
5-Substituent-dependent target engagement inflection
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